molecular formula C16H16O3S2 B14401999 Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylthio)-1-phenyl- CAS No. 87228-53-3

Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylthio)-1-phenyl-

Cat. No.: B14401999
CAS No.: 87228-53-3
M. Wt: 320.4 g/mol
InChI Key: MXUQAGMEFYZXTB-UHFFFAOYSA-N
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Description

Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylthio)-1-phenyl- is an organic compound with a complex structure It is characterized by the presence of a sulfonyl group, a methylthio group, and a phenyl group attached to the ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylthio)-1-phenyl- typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-(methylthio)acetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylthio)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Amines, thiols, dichloromethane as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Sulfonamide derivatives, thioether derivatives.

Scientific Research Applications

Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylthio)-1-phenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylthio)-1-phenyl- involves its interaction with specific molecular targets. The sulfonyl and methylthio groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in biological molecules, increasing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(4-methylphenyl)-
  • Ethanone, 1-[4-(methylthio)phenyl]-
  • Ethanone, 2-bromo-1-(4-methylphenyl)-

Uniqueness

Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylthio)-1-phenyl- is unique due to the presence of both sulfonyl and methylthio groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for modification, making it a valuable compound in research and industry.

Properties

CAS No.

87228-53-3

Molecular Formula

C16H16O3S2

Molecular Weight

320.4 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-2-methylsulfanyl-1-phenylethanone

InChI

InChI=1S/C16H16O3S2/c1-12-8-10-14(11-9-12)21(18,19)16(20-2)15(17)13-6-4-3-5-7-13/h3-11,16H,1-2H3

InChI Key

MXUQAGMEFYZXTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)C2=CC=CC=C2)SC

Origin of Product

United States

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